2-chloro-5-(trifluorométhyl)pyridine-4-carboxylate de méthyle

Vue d'ensemble

Description

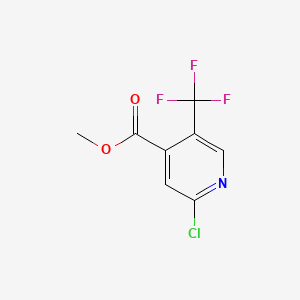

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is an organic compound with the molecular formula C8H5ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its fluorinated structure enhances the pharmacokinetic properties of drugs, making them more effective.

Key Uses in Drug Development

- Fluorinated Drug Candidates : The incorporation of trifluoromethyl groups is known to improve the metabolic stability and bioactivity of pharmaceutical compounds. For instance, fluorinated derivatives often exhibit enhanced binding affinities to biological targets, which can lead to increased potency and reduced side effects .

Case Study: Cholesterol Absorption Inhibitors

One notable application is in the development of cholesterol absorption inhibitors, where fluorination has been shown to significantly enhance drug potency. For example, the fluorinated drug ezetimibe demonstrates how modifications can lead to a compound that is hundreds of times more potent than its predecessors .

Agrochemical Applications

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is utilized in the synthesis of herbicides and pesticides. The trifluoromethyl group contributes to the lipophilicity and selectivity of these agrochemicals.

Herbicide Development

- Fluazifop-butyl : This herbicide, which contains a pyridine moiety similar to methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, is used for controlling grass weeds in broadleaf crops like cotton and soybeans . The synthesis of such compounds often involves intermediates like methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate.

Data Table: Agrochemical Products Derived from Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate

| Product Name | Active Ingredient | Application Area |

|---|---|---|

| Fluazifop-butyl | 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate | Herbicide for broadleaf crops |

| Other Pyridine Derivatives | Various fluorinated pyridine derivatives | Pesticides |

Environmental Impact and Safety

While the applications of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate are promising, it is essential to consider its environmental impact. Fluorinated compounds can persist in the environment and may pose risks to ecosystems if not managed properly .

Safety Considerations

Research indicates that while fluorinated agrochemicals can improve crop yields and pest control, their long-term effects on soil health and water systems require further investigation. Regulatory bodies are increasingly focusing on the environmental fate of such compounds.

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Trifluoromethylpyridines are known for their unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety

Biochemical Pathways

Trifluoromethylpyridines are used in the synthesis of various agrochemicals and pharmaceuticals , suggesting they may affect a range of biochemical pathways

Result of Action

As a trifluoromethylpyridine derivative, it’s likely to have significant biological activities . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and activity. For Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate, it’s recommended to store the compound at 2-8°C . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient synthesis of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic substitution: Products include substituted pyridines with various functional groups.

Oxidation: Pyridine N-oxides.

Reduction: Alcohol derivatives of the original ester.

Comparaison Avec Des Composés Similaires

- Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-4-(trifluoromethyl)pyridine

Comparison: Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The presence of the ester group also differentiates it from other similar compounds, providing additional sites for chemical modification and enhancing its versatility in synthetic applications .

Activité Biologique

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is a compound belonging to the class of trifluoromethylpyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of the Compound

- Chemical Formula : C7H4ClF3NO2

- Molecular Weight : 221.56 g/mol

- Structure : The compound features a pyridine ring with a chloro group at position 2, a trifluoromethyl group at position 5, and a carboxylate ester at position 4.

Target of Action

Trifluoromethylpyridine derivatives like methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate are known to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Mode of Action

The unique physicochemical properties imparted by the trifluoromethyl group enhance the compound's ability to modulate biological processes. For instance, compounds with a trifluoromethyl group can exhibit increased potency against certain enzymes by stabilizing interactions through hydrogen bonding.

Biochemical Pathways

Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate is involved in several biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which is significant in neurodegenerative disorders .

- Antimicrobial Activity : The compound exhibits antibacterial properties against strains like methicillin-resistant Staphylococcus aureus (MRSA) due to its ability to interfere with bacterial metabolic processes .

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate showed significant antibacterial activity against MRSA with an IC50 value comparable to established antibiotics .

- Pharmacological Applications : Research indicates that this compound can serve as a precursor in the synthesis of bioactive molecules targeting specific diseases, including cancer and inflammation .

Comparative Analysis

A comparison with similar compounds illustrates the unique properties of methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Moderate anti-inflammatory effects |

| Methyl 2-chloro-5-(trifluoromethyl)pyridine | Structure | Antibacterial and antifungal properties |

| Methyl 2-chloro-4-(trifluoromethyl)pyridine | Structure | Anticancer activity |

Propriétés

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-6(9)13-3-5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEVEXBNCLQMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60744332 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246685-28-8 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60744332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.